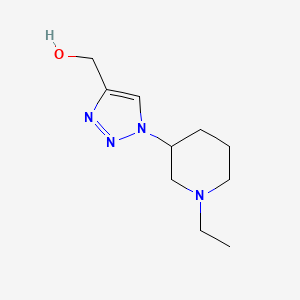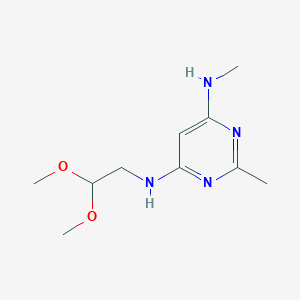
(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
“(1-Ethylpiperidin-3-yl)methanol” is a compound with the CAS Number: 54525-19-8 and a molecular weight of 143.23 . It is a liquid at room temperature .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
“(1-Ethylpiperidin-3-yl)methanol” has a molecular weight of 143.23 . It is a liquid at room temperature . The compound is stored in a dry environment at 2-8°C .
Scientific Research Applications
Drug Design and Development
Piperidine derivatives are pivotal in the pharmaceutical industry, serving as core structures for the development of new drugs . The triazolylmethanol moiety in the compound can interact with various biological targets, making it a valuable scaffold for medicinal chemistry. Researchers can modify the piperidine ring or the triazole group to create analogs with potential therapeutic effects against diseases such as cancer, Alzheimer’s, and cardiovascular disorders.
Synthesis of Biologically Active Molecules
The versatility of piperidine derivatives allows for the synthesis of a wide array of biologically active molecules . This compound, with its ethylpiperidin and triazolylmethanol groups, can undergo various chemical reactions, including cyclization, hydrogenation, and multicomponent reactions, to form complex structures with potential biological activities.
Chemical Biology Probes
In chemical biology, probes derived from piperidine derivatives can be used to study biological processes . The compound could be functionalized to create probes that selectively bind to enzymes or receptors, allowing researchers to track their distribution and activity within cells.
Materials Science
Piperidine derivatives also find applications in materials science . The compound’s structural features could be exploited to synthesize novel polymers or coatings with unique properties such as enhanced durability or specific interaction with other materials.
Catalysis
The structural complexity of piperidine derivatives makes them suitable as catalysts or catalyst ligands in various chemical reactions . The triazolylmethanol group, in particular, can act as a coordinating site, potentially improving the efficiency and selectivity of catalytic processes.
Agricultural Chemistry
In the field of agricultural chemistry, piperidine derivatives can be used to develop new pesticides or herbicides . The compound’s ability to be modified can lead to the creation of substances that target specific pests or weeds without affecting crops or the environment.
Safety and Hazards
Future Directions
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This opens up a wide range of possibilities for future research and development in this field .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical reactions .
Pharmacokinetics
The compound’s molecular weight (14323) suggests that it may have good bioavailability .
Result of Action
As a piperidine derivative, it may have a variety of potential therapeutic effects .
Action Environment
Like other pharmaceutical compounds, its action and stability could be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
[1-(1-ethylpiperidin-3-yl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-13-5-3-4-10(7-13)14-6-9(8-15)11-12-14/h6,10,15H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRCCRROZOHHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1-ethylpiperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















